molecular formula C9H8N2O2 B1328138 Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1040682-92-5

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Cat. No. B1328138
CAS RN: 1040682-92-5
M. Wt: 176.17 g/mol
InChI Key: VLFGZDBQUVCFJQ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (MPC) is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of pyrrolo[3,2-c]pyridine, a heterocyclic compound containing both a pyridine and a pyrrole ring. MPC is a white, odorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 169.19 g/mol and a melting point of 131-133 °C.

Scientific Research Applications

Synthesis of Pyrrolo and Furo Derivatives

Research has explored the synthesis of various pyrrolo and furo derivatives, including Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate. For instance, Bencková and Krutošíková (1997) reported the synthesis of this compound through a multi-step process involving cyclization and hydrolysis (Bencková & Krutošíková, 1997).

Reactions and Transformations

Studies have also examined the reactions and transformations involving this compound derivatives. An example is the work by Krutošíková, Krystofova-Labudova, and Dandárová (2001), which focused on reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their derivatives (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Application in Antimicrobial and Antitumor Activities

Significant research has been conducted on the application of this compound derivatives in antimicrobial and antitumor activities. For example, the study by Carbone et al. (2013) synthesized novel nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and tested their effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), demonstrating significant tumor volume inhibition (Carbone et al., 2013).

Novel Synthesis Methods and Derivatives

Innovative synthesis methods and novel derivatives of this compound have been explored. For instance, a study by Nechayev et al. (2013) details an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a derivative of this compound, demonstrating the potential for varied applications (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Safety and Hazards

“Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is also classified as a non-combustible solid .

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-2-4-10-7(6)3-5-11-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFGZDBQUVCFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649817
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040682-92-5
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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